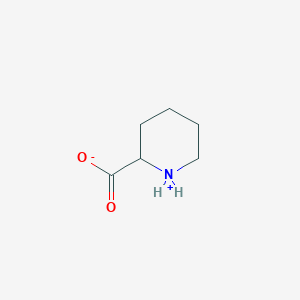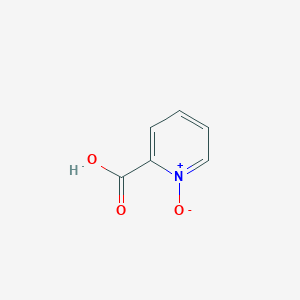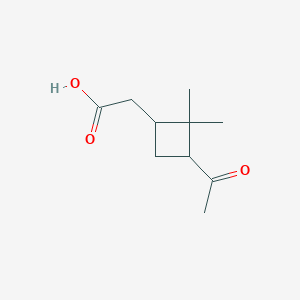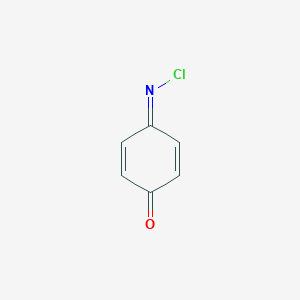
エトキシタリウム(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Thallium (I) ethanolate, also known as Thallium (I) ethanolate, is a useful research compound. Its molecular formula is C2H6OTl and its molecular weight is 250.45 g/mol. The purity is usually 95%.
The exact mass of the compound Thallium (I) ethanolate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thallium (I) ethanolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thallium (I) ethanolate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thallium (I) ethanolate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions due to its strong oxidizing properties[][1].
作用機序
Target of Action
Thallous ethoxide primarily targets a variety of functional groups in chemical reactions . It acts as a catalyst, promoting certain types of reactions such as the reduction of functional groups and the stereoselective allylation of carbonyl compounds .
Mode of Action
Thallous ethoxide interacts with its targets by replacing hydrogen atoms in the functional groups, thereby altering their chemical structure . This interaction leads to changes in the reactivity of these groups, enabling them to undergo further chemical reactions .
Biochemical Pathways
It is known that the compound plays a role in the in situ generation of tin enolates for directed aldol reactions . These reactions are crucial in the synthesis of various organic compounds.
Result of Action
The action of Thallous ethoxide results in the alteration of the chemical structure of its target molecules, enabling them to participate in further chemical reactions . This can lead to the synthesis of new organic compounds, which can have various applications in industrial chemistry, pharmaceuticals, and other fields.
Action Environment
The action of Thallous ethoxide can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals . Therefore, these factors need to be carefully controlled to ensure the efficacy of the compound’s action.
準備方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反応の分析
Types of Reactions: Thallium (I) ethanolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium (I) ethanolate can be oxidized to thallium (III) compounds using strong oxidizing agents such as nitric acid or chlorine.
Reduction: Thallium (I) ethanolate can be reduced to metallic thallium using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Thallium (I) ethanolate can undergo substitution reactions with halogens to form thallium halides.
Major Products:
Oxidation: Thallium (III) nitrate or thallium (III) chloride.
Reduction: Metallic thallium.
Substitution: Thallium chloride, thallium bromide, or thallium iodide.
類似化合物との比較
Thallium (I) hydroxide: Similar in terms of its oxidation state and reactivity but differs in its solubility and specific applications.
Thallium (I) bromide: Similar in terms of its oxidation state and reactivity but differs in its physical properties and specific applications.
Thallium (I) chloride: Similar in terms of its oxidation state and reactivity but differs in its physical properties and specific applications.
特性
CAS番号 |
20398-06-5 |
|---|---|
分子式 |
C2H6OTl |
分子量 |
250.45 g/mol |
IUPAC名 |
ethanolate;thallium(1+) |
InChI |
InChI=1S/C2H6O.Tl/c1-2-3;/h3H,2H2,1H3; |
InChIキー |
ZWYFUZVIDNRFQU-UHFFFAOYSA-N |
SMILES |
CC[O-].[Tl+] |
正規SMILES |
CCO.[Tl] |
| 20398-06-5 | |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
同義語 |
thallium ethoxide thallous ethoxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)

![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)









![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
